molecular formula C10H17N B1366018 N-prop-2-ynylcycloheptanamine

N-prop-2-ynylcycloheptanamine

Cat. No.: B1366018
M. Wt: 151.25 g/mol
InChI Key: CQUGCIZCZGSEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynylcycloheptanamine is a synthetic organic compound featuring a cycloheptanamine core functionalized with a prop-2-ynyl (propargyl) group. This structure combines a seven-membered carbocyclic ring with an amine-linked alkyne, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The alkyne group is particularly useful in click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of more complex molecular architectures for screening and development. While the specific biological profile of this compound is not yet fully characterized, compounds with similar structural motifs are often investigated for their potential interactions with central nervous system targets or as key intermediates in the synthesis of novel therapeutic candidates. Researchers can utilize this compound as a building block to create combinatorial libraries or as a precursor for developing potential pharmacologically active molecules. Please Note: This product is intended for research and manufacturing applications only. It is strictly labeled 'For Research Use Only' and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-prop-2-ynylcycloheptanamine

InChI

InChI=1S/C10H17N/c1-2-9-11-10-7-5-3-4-6-8-10/h1,10-11H,3-9H2

InChI Key

CQUGCIZCZGSEOX-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCCCCC1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of N Prop 2 Ynylcycloheptanamine

Reactions Involving the Prop-2-ynyl Moiety

Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) Applications

A thorough search for the application of N-prop-2-ynylcycloheptanamine in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, did not yield any specific examples, reaction conditions, or product characterizations. While CuAAC is a widely used reaction for forming 1,2,3-triazoles from terminal alkynes and azides, its application with this particular substrate has not been documented in the available scientific literature.

Hydration and Halogenation Reactions

No studies detailing the hydration or halogenation of the prop-2-ynyl group in this compound were identified. Consequently, information regarding reaction conditions, catalysts, regioselectivity, and the properties of any resulting carbonyl or halogenated compounds is not available.

Sequential Annulation Reactions (e.g., [3+2] Annulations)

No information was found on sequential annulation reactions, such as [3+2] cycloadditions, involving the prop-2-ynyl moiety of this compound to form cyclic structures.

Reactions Involving the Cycloheptanamine Moiety

N-Alkylation and N-Acylation Reactions

There is a lack of specific research on the N-alkylation or N-acylation of this compound. While N-alkylation and N-acylation are fundamental reactions of secondary amines, no literature could be found that details these specific transformations for this compound, including reagents, conditions, and the properties of the resulting tertiary amines or amides. researchgate.netbath.ac.uk

Ring-Opening and Ring-Contraction/Expansion Strategies

The cycloheptane (B1346806) ring of this compound is a seven-membered carbocycle that can potentially undergo ring contraction to form more stable six-membered rings. Such transformations are often driven by the relief of ring strain and can be initiated under acidic conditions, where protonation of the amine is followed by rearrangement.

Ring-Contraction:

A plausible pathway for ring contraction involves the formation of a carbocation adjacent to the amine. For instance, treatment with a protic acid could lead to the formation of a secondary carbocation on the cycloheptyl ring, which could then undergo a 1,2-alkyl shift, resulting in the contraction of the seven-membered ring to a more stable six-membered ring with a tertiary carbocation. This is a common rearrangement pathway for cycloalkyl systems. chemistrysteps.com Recent studies on saturated cyclic amines have demonstrated that skeletal rearrangements can be catalyzed by Lewis acids in the presence of hydrosilanes, enabling regioselective ring contraction. researchgate.net

Hypothetical Ring Contraction of a Cycloheptyl Amine Derivative:

Starting Material Reagents Major Product Ring Size Change
Cycloheptyl Amine Derivative H+ Methylcyclohexyl Amine Derivative 7 to 6
N-substituted Cycloheptylhydroxylamine B(C6F5)3, Hydrosilane Substituted Piperidine 7 to 6

Ring-Opening and Expansion:

Ring-opening of a saturated carbocycle like cycloheptane is generally energetically unfavorable without the presence of highly strained systems (e.g., fused small rings) or specific activating functional groups. While ring-opening reactions of nitrogen-substituted cyclopropanes are well-documented, direct extrapolation to a cycloheptane ring is not straightforward without specific reaction conditions designed to overcome the higher activation energy. nih.govresearchgate.net

Ring expansion of a seven-membered ring is also not a common transformation unless specific synthetic strategies, such as the Tiffeneau-Demjanov rearrangement, are employed, which typically involve the formation of a carbocation adjacent to the ring from an exocyclic amine. Given the structure of this compound, such a pathway is not immediately apparent.

Reactivity of this compound in Diels-Alder Type Cycloadditions

The propargyl group in this compound contains a carbon-carbon triple bond, which can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org

The nitrogen atom adjacent to the propargyl group is expected to have a significant electronic influence on the reactivity of the alkyne. As an electron-donating group, the amine will increase the electron density of the alkyne, making it a suitable dienophile for electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. Conversely, in a normal-demand Diels-Alder reaction, the alkyne would react with an electron-rich diene, although the reaction rate might be slower compared to dienophiles bearing electron-withdrawing groups.

The general scheme for the Diels-Alder reaction of this compound would be:

Diene: A conjugated diene (e.g., 1,3-butadiene, cyclopentadiene)

Dienophile: this compound

Product: A cyclohexadiene derivative fused to the nitrogen of the original amine.

The unique nature of propargylamines allows them to serve as versatile building blocks in cycloaddition reactions, leading to the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The thermodynamics of Diels-Alder reactions are typically favorable, driven by the conversion of two weaker π-bonds into two stronger σ-bonds. umn.edu The reaction is generally exothermic. However, the entropy of the reaction is negative as two molecules combine to form one, which means that at higher temperatures, the reverse reaction (retro-Diels-Alder) can become significant. wikipedia.org

The kinetics of the Diels-Alder reaction are dependent on the electronic properties of both the diene and the dienophile. The rate is fastest when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa in inverse-demand reactions) is small. pearson.com For this compound, the electron-donating amine would raise the energy of the alkyne's orbitals, affecting the reaction rate depending on the diene partner.

Table 3.4.1: Predicted Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of an N-propargyl Amine with a Representative Diene

Parameter Value Significance
ΔH° (Enthalpy) -80 to -120 kJ/mol Exothermic, energetically favorable
ΔS° (Entropy) -100 to -150 J/mol·K Disordered to ordered, entropically unfavorable
ΔG° (Gibbs Free Energy) Negative at moderate temperatures Spontaneous reaction
Ea (Activation Energy) 60 to 120 kJ/mol Determines reaction rate, can be lowered by catalysts

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

Chemoselectivity: The this compound molecule possesses two primary reactive sites: the secondary amine and the terminal alkyne. Chemoselectivity would be crucial in reactions where both functional groups could potentially react. For instance, in reactions with electrophiles, the more nucleophilic amine would likely react in preference to the alkyne. Conversely, in reactions specifically targeting alkynes, such as certain metal-catalyzed cycloadditions, the alkyne would be the reactive center. Reaction conditions, such as the choice of catalyst and solvent, would be critical in directing the reaction to the desired functional group.

Regioselectivity: In a Diels-Alder reaction with an unsymmetrical diene, the regioselectivity of the cycloaddition becomes important. The addition of the this compound (an unsymmetrical dienophile) to an unsymmetrical diene can lead to two different constitutional isomers, often referred to as the "ortho" and "meta" products. The outcome is governed by the electronic effects of the substituents on both the diene and the dienophile, with the major product arising from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. chemistrysteps.commasterorganicchemistry.com The regioselectivity can often be predicted by considering the resonance structures of the reactants. youtube.com

Table 3.5.1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Substituted 1,3-Butadienes

Diene Major Regioisomer Minor Regioisomer
1-Methoxy-1,3-butadiene "Ortho" adduct "Meta" adduct
2-Methyl-1,3-butadiene "Para" adduct "Meta" adduct

Stereoselectivity: The Diels-Alder reaction is stereospecific with respect to the dienophile and the diene. Furthermore, when a cyclic diene is used, or when the dienophile has bulky substituents, diastereoselectivity in the form of endo or exo products is observed. The "endo rule" generally predicts the endo product to be the major kinetic product due to favorable secondary orbital interactions. wikipedia.org In the case of this compound, the bulky cycloheptyl group could sterically influence the approach of the diene, potentially affecting the endo/exo ratio. Stereoselective synthesis is a key aspect of modern organic chemistry, and the inherent chirality in many propargylamine (B41283) derivatives makes them valuable in asymmetric synthesis. acs.org

Advanced Analytical Method Development for N Prop 2 Ynylcycloheptanamine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of N-prop-2-ynylcycloheptanamine from potential impurities, starting materials, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages and are explored for their applicability.

RP-HPLC is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds. Given the predicted lipophilicity of the cycloheptyl group and the presence of a secondary amine which can be protonated, RP-HPLC is a highly suitable method for the analysis of this compound.

The composition of the mobile phase is a critical factor in achieving optimal separation in RP-HPLC. A systematic approach to optimizing the mobile phase for this compound analysis involves the evaluation of organic modifier, aqueous phase pH, and buffer concentration.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Acetonitrile generally provides better peak shape for basic compounds and has a lower UV cutoff. The proportion of the organic modifier influences the retention time of the analyte. A higher percentage of the organic solvent leads to a shorter retention time.

Aqueous Phase pH: The pH of the aqueous phase is crucial for controlling the ionization state of the secondary amine in this compound. At a pH below the pKa of the amine, the compound will be protonated, leading to increased polarity and potentially better interaction with the stationary phase or altered retention behavior. Buffers such as phosphate (B84403) or acetate (B1210297) are used to maintain a constant pH.

Buffer Concentration: The concentration of the buffer can affect peak shape and retention time. An adequate buffer concentration is necessary to maintain the desired pH and minimize peak tailing, which can occur with basic compounds.

A series of experiments would be conducted to determine the optimal mobile phase composition. The following table illustrates a hypothetical optimization process:

Experiment IDOrganic ModifierAqueous Phase (Buffer, pH)Mobile Phase Ratio (v/v)Observations
MH-01Acetonitrile0.1% Formic Acid (pH ~2.7)50:50Broad peak, significant tailing
MH-02Acetonitrile10 mM Phosphate Buffer (pH 3.0)60:40Improved peak shape, shorter retention
MH-03Acetonitrile10 mM Phosphate Buffer (pH 7.0)60:40Later retention, some peak broadening
MH-04Methanol10 mM Phosphate Buffer (pH 3.0)70:30Longer retention than acetonitrile, good peak shape

Based on these hypothetical findings, a mobile phase consisting of acetonitrile and a phosphate buffer at pH 3.0 would be selected for further optimization to ensure sharp, symmetrical peaks.

The choice of the stationary phase is another critical parameter in RP-HPLC method development. For a compound like this compound, several types of stationary phases could be considered.

C18 (Octadecylsilane): This is the most common and versatile reversed-phase stationary phase, offering high hydrophobicity. It is a good starting point for method development.

C8 (Octylsilane): Less hydrophobic than C18, which can result in shorter retention times. This might be advantageous if the compound is strongly retained on a C18 column.

Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions with the propargyl group of the analyte.

Embedded Polar Group (e.g., amide, carbamate): These phases can provide better peak shape for basic compounds by shielding the residual silanols on the silica (B1680970) surface.

A comparison of different stationary phases would be performed as illustrated in the following hypothetical data table:

Stationary PhaseParticle Size (µm)Column Dimensions (mm)Tailing FactorResolution (from nearest impurity)
C1854.6 x 1501.81.2
C854.6 x 1501.51.4
Phenyl-Hexyl3.54.6 x 1001.31.8
Embedded Amide34.6 x 1001.12.1

Based on this hypothetical data, the embedded amide stationary phase would be chosen for its superior peak shape and resolution.

This compound is expected to have a chromophore that absorbs in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis or Photodiode Array (PDA) detector would be used to monitor the column effluent. To determine the optimal detection wavelength, a UV spectrum of the compound would be recorded. The wavelength of maximum absorbance (λmax) would be chosen to ensure the highest sensitivity. For a compound with limited conjugation, the λmax is likely to be in the lower UV region, for instance, around 210-230 nm. A PDA detector would be particularly useful as it can acquire the entire UV spectrum at each point in the chromatogram, which aids in peak purity assessment.

The flow rate of the mobile phase and the column temperature are important parameters that affect the efficiency and speed of the separation. nih.gov

Flow Rate: A lower flow rate generally leads to better separation efficiency (narrower peaks) but increases the analysis time. nih.gov A van Deemter plot can be constructed by plotting plate height against flow rate to determine the optimal flow rate that provides the best efficiency. For basic compounds, the optimal flow rate is often lower than for neutral compounds. nih.gov

Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis. It can also improve peak shape for some compounds. However, elevated temperatures might degrade the stationary phase or the analyte. The effect of temperature on the retention and selectivity would need to be investigated. For basic compounds, operating at elevated temperatures can sometimes lead to significant improvements in column efficiency. nih.gov

A hypothetical study on the effect of flow rate and temperature is presented below:

Flow Rate (mL/min)Column Temperature (°C)Backpressure (bar)Theoretical Plates
0.8251208500
1.0251508000
1.2251807200
1.0301358800
1.0351209200

From this hypothetical data, a flow rate of 1.0 mL/min and a temperature of 35°C would be selected to achieve a balance between analysis time and separation efficiency.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight and non-polar cycloheptyl group, is likely to have sufficient volatility for GC analysis, possibly after derivatization of the secondary amine to improve thermal stability and peak shape.

The development of a GC method would involve the optimization of several parameters:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane, would be a good starting point. The choice of stationary phase would depend on the polarity of the analyte and potential impurities.

Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program would be developed to achieve the separation of the analyte from any impurities. This typically involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final isothermal hold.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen, or nitrogen) would be optimized to achieve the best separation efficiency.

Detector: A Flame Ionization Detector (FID) would be suitable for the detection of this compound as it is a carbon-containing organic molecule. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector would be invaluable.

A hypothetical GC method development summary is provided in the table below:

ParameterOptimized Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Detector FID at 300 °C

This systematic approach to method development for both RP-HPLC and GC would ensure the establishment of robust, reliable, and sensitive analytical procedures for the characterization of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. chromatographyonline.com For a chiral molecule like this compound, which possesses a stereocenter at the point of attachment of the propargyl group to the cycloheptyl ring, SFC is an ideal method for enantiomeric separation and purity assessment.

The development of an effective SFC method for the chiral separation of this compound enantiomers would involve screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition, temperature, and back pressure. Polysaccharide-based CSPs are particularly popular due to their broad applicability. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without compromising resolution, leading to rapid separations. afmps.be

Table 1: Illustrative SFC Chiral Separation Parameters for this compound

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 4.2 min
Retention Time (Enantiomer 2) 5.1 min
Resolution (Rs) > 2.0

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of novel chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

¹H NMR: Would be used to identify the different types of protons and their neighboring environments. The cycloheptyl protons would appear as a complex multiplet, while the propargyl group would show characteristic signals for the methylene (B1212753) and acetylenic protons.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the distinct signals for the cycloheptyl ring carbons, the propargyl carbons (alkyne and methylene), and the carbon attached to the nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cycloheptyl-CH-N ~ 2.8 - 3.0~ 60 - 65
Cycloheptyl-CH₂ ~ 1.4 - 1.8~ 25 - 40
N-CH₂-C≡CH ~ 3.3 - 3.5~ 35 - 40
-C≡CH ~ 2.2 - 2.4~ 70 - 75 (quaternary)
-C≡CH ~ 2.2 - 2.4~ 80 - 85

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique would be suitable for determining the molecular weight of this compound by observing the protonated molecular ion [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. Electron impact (EI) ionization would lead to characteristic fragmentation patterns that can aid in structural elucidation. newsama.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₇N)

IonPredicted m/zTechnique
[M+H]⁺ 152.1434HRMS (ESI)
[M]⁺ 151.1356GC-MS (EI)
Major Fragments 110, 96, 82, 67GC-MS (EI)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C≡C-H stretch of the terminal alkyne, the C≡C stretch, and the C-H stretches of the cycloheptane (B1346806) ring.

Raman Spectroscopy: Would also detect the vibrational modes of the molecule. The C≡C stretch is often strong and sharp in the Raman spectrum, providing a clear indication of the alkyne functionality.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3500Weak
C≡C-H Stretch ~ 3300Strong
C-H Stretch (sp³) 2850 - 3000Strong
C≡C Stretch 2100 - 2140Strong
C-N Stretch 1000 - 1250Medium

Validation of Developed Analytical Methods for this compound

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net For this compound, any developed analytical method for quantification must be validated to ensure the reliability and accuracy of the results.

Accuracy and Precision Assessment

Accuracy and precision are two of the most important parameters in method validation. gavinpublishers.comnihs.go.jp

Accuracy: Refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: Describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD).

Table 5: Illustrative Accuracy and Precision Data for an HPLC Assay of this compound

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL) (n=6)Recovery (%)RSD (%)
Low 5049.899.61.2
Medium 100100.5100.50.8
High 150151.2100.80.6

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the determination of this compound, a typical approach would involve preparing a series of standard solutions at different concentrations. These solutions would then be analyzed, and the instrumental response would be plotted against the concentration of this compound. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship.

Detailed research findings for a hypothetical analysis of this compound are presented below:

A series of five concentrations of this compound standard were prepared and analyzed. The resulting data demonstrated a linear relationship between the peak area and the concentration over the established range.

Interactive Data Table: Linearity of this compound

Concentration (µg/mL)Peak Area (arbitrary units)
512050
1024100
2048300
4096500
80192800

The analysis of this data would typically yield a regression equation (y = mx + c), a correlation coefficient (r), and a coefficient of determination (r²). For this illustrative data, the r² value would be ≥ 0.999, indicating excellent linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. A common approach is to use a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ.

Illustrative LOD and LOQ values for this compound are provided in the table below:

Data Table: LOD and LOQ of this compound

ParameterMethodIllustrative Value
Limit of Detection (LOD)Signal-to-Noise (3:1)0.5 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)1.5 µg/mL

These values are crucial for determining the lower limits of detection and quantitation for trace impurities or for the analysis of low-concentration samples of this compound.

Specificity and Selectivity Evaluation

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample.

For this compound, specificity would be demonstrated by showing that the method's response is due solely to this compound and not to any potential impurities or excipients. This is often achieved by analyzing a placebo (a sample containing all components except the active ingredient) and showing no interfering peaks at the retention time of this compound. Additionally, forced degradation studies can be performed to generate potential degradation products and demonstrate that the method can separate these from the parent compound.

Data Table: Specificity Evaluation of this compound

SamplePeak PurityResolution from Nearest Peak
This compound Standard> 0.999> 2.0
PlaceboNo peak at analyte retention timeN/A
Stressed Sample (Acid Hydrolysis)> 0.999> 2.0
Stressed Sample (Oxidation)> 0.999> 2.0

A peak purity index close to 1 and a resolution of greater than 2 between the analyte and any adjacent peaks would confirm the specificity and selectivity of the method.

System Suitability Criteria

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Typical system suitability parameters for a high-performance liquid chromatography (HPLC) method for this compound would include retention time, peak area, tailing factor, and theoretical plates.

Data Table: System Suitability Criteria for this compound

ParameterAcceptance Criteria
Retention Time (RSD)≤ 1.0%
Peak Area (RSD)≤ 1.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

These criteria must be met before any sample analysis can be conducted to ensure the validity of the results.

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is the identification and quantification of impurities present in a drug substance. Degradation product analysis involves the identification of compounds formed when the drug substance is exposed to various stress conditions, such as light, heat, humidity, acid, and base. This is a critical step in drug development as impurities and degradation products can affect the safety and efficacy of the final product. biomedres.usmedwinpublishers.comresearchgate.netresearchgate.netijrpr.com

For this compound, forced degradation studies would be conducted to intentionally degrade the compound. The resulting degradation products would be separated, identified, and quantified using a stability-indicating analytical method, often a combination of HPLC and mass spectrometry (MS).

Data Table: Illustrative Impurity Profile of this compound

Impurity/Degradation ProductRetention Time (min)Identification Method
Process Impurity A8.5LC-MS/MS
Process Impurity B12.2LC-MS/MS
Acid Degradation Product 16.3LC-MS/MS
Oxidative Degradation Product 110.1LC-MS/MS

The structural elucidation of these impurities and degradation products is essential for understanding the degradation pathways of this compound and for establishing appropriate specifications for the drug substance and product.

Theoretical and Computational Studies of N Prop 2 Ynylcycloheptanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgepfl.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. The spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. youtube.com For N-prop-2-ynylcycloheptanamine, such calculations would identify the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Electrostatic Potential Surface Analysis

Electrostatic potential surface (ESP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.commdpi.com By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in molecular recognition and binding. mdpi.com An ESP analysis of this compound would highlight the locations of its most positive and negative potentials, offering clues about its intermolecular interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static, and understanding its conformational preferences is key to predicting its biological activity and physical properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational space available to a molecule, revealing its preferred shapes and the transitions between them. nih.govresearchgate.net For this compound, MD simulations could elucidate the flexibility of the cycloheptane (B1346806) ring and the orientation of the propargyl group, which could be critical for its interaction with biological targets.

Potential Energy Surface Scans

Potential energy surface (PES) scans are used to map the energy of a molecule as a function of specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. mdpi.comq-chem.comresearchgate.net By systematically changing these parameters and calculating the corresponding energy, a landscape of energy minima (stable conformers) and transition states can be constructed. rsc.org A PES scan of this compound could identify its most stable conformations and the energy barriers to interconversion between them.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods can be employed to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. nih.gov By calculating the energies of reactants, products, and potential transition states, the feasibility and kinetics of a proposed reaction can be evaluated. For this compound, these methods could be used to investigate its potential metabolic pathways or its reactivity with other molecules.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for this compound can be calculated using quantum mechanical methods. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for predicting proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These calculations would involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). More recent approaches also utilize machine learning algorithms trained on large datasets of experimental NMR data to predict chemical shifts with high accuracy. nih.govnih.gov

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions, would be structured as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No specific predicted data is available in the searched literature.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cycloheptyl C1 - Data not available
Cycloheptyl H1 Data not available -
Propargyl C1' - Data not available
Propargyl H1' Data not available -
... ... ...

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated to predict the vibrational frequencies of this compound. These simulations are typically performed using DFT calculations, which can determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov The predicted spectrum would show characteristic peaks for the functional groups present, such as the C-H stretching of the cycloheptyl ring, the N-H stretching of the amine, and the characteristic C≡C and ≡C-H stretching of the propargyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov

A representative data table for predicted IR vibrational frequencies would appear as follows:

Table 2: Predicted IR Vibrational Frequencies for this compound No specific predicted data is available in the searched literature.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch Data not available
C≡C Stretch Data not available
≡C-H Stretch Data not available
Cycloheptyl C-H Stretch Data not available
... ...

UV-Vis Spectroscopy: The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule.

A summary of predicted UV-Vis absorption data would be presented in a table like this:

Table 3: Predicted UV-Vis Absorption Properties for this compound No specific predicted data is available in the searched literature.

Electronic Transition Predicted λmax (nm) Oscillator Strength (f)
n → σ* Data not available Data not available
σ → σ* Data not available Data not available
... ... ...

In Silico Ligand-Receptor Docking and Binding Mode Predictions (if applicable to a specific target)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. researchgate.net If this compound were to be investigated as a potential ligand for a specific biological target (e.g., an enzyme or a receptor), molecular docking simulations could be performed.

The process would involve obtaining the three-dimensional structures of both this compound (the ligand) and the target receptor. Docking software would then be used to explore various possible binding poses of the ligand within the receptor's active site. The results are typically scored based on a function that estimates the binding free energy. The best-scoring poses would then be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Should such a study be conducted, the findings could be summarized in a table similar to the one below:

Table 4: Predicted Binding Affinity and Key Interactions of this compound with a Hypothetical Target Receptor No specific in silico docking data is available in the searched literature for this compound.

Target Receptor Predicted Binding Affinity (e.g., kcal/mol) Key Interacting Residues Type of Interaction
Not Applicable Data not available Data not available Data not available

Investigations into the Biological Mechanisms of Action of N Prop 2 Ynylcycloheptanamine Analogs

In Vitro Enzyme Inhibition Assays

Initial mechanistic studies typically involve cell-free in vitro assays to determine if a compound directly interacts with and inhibits specific enzymes. These assays are crucial for identifying the primary molecular targets of a drug candidate.

Kinase Inhibition Studies (e.g., EGFR, VEGFR2, FGFR1, PDGFRβ)

Receptor tyrosine kinases (RTKs) are critical enzymes involved in cellular signaling pathways that control cell growth, proliferation, and differentiation. Aberrant RTK activity is a hallmark of many diseases, including cancer. Key RTKs in this regard include the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFRβ). nih.gov These kinases are primary targets for anti-angiogenic therapies, as they play crucial roles in the formation of new blood vessels. nih.govmdpi.com

Inhibition of these kinases is a well-established anti-cancer strategy. mdpi.combohrium.com Kinase inhibition assays are typically performed to measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). While the propargylamine (B41283) moiety is a feature in many enzyme inhibitors, specific data from in vitro assays testing N-prop-2-ynylcycloheptanamine analogs against this panel of kinases is not available in the reviewed scientific literature. researchgate.nettandfonline.com The table below illustrates how such data would typically be presented.

Table 1: Kinase Inhibition Profile of this compound Analogs

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)
Analog AN/AN/AN/AN/A
Analog BN/AN/AN/AN/A
N/A: Data not available in reviewed literature.

Aromatase Enzyme Inhibition Studies

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. nih.govpharmgkb.org It has become a critical target in the treatment of hormone-receptor-positive breast cancer. mdpi.com Aromatase inhibitors are broadly classified as steroidal (e.g., exemestane) or non-steroidal (e.g., letrozole), which act by either irreversibly binding to or competitively inhibiting the enzyme. nih.govaem-sbem.com

Screening for aromatase inhibition involves incubating the enzyme with its substrate (e.g., testosterone) and the test compound. The inhibitory effect is then quantified by measuring the reduction in estrogen production. Despite the importance of this target, studies specifically evaluating the aromatase-inhibiting potential of this compound analogs have not been identified in the reviewed literature.

In Vitro Cell-Based Assays for Mechanistic Elucidation

Following initial enzyme screening, cell-based assays are employed to understand how a compound affects cellular processes in a more biologically relevant context. These assays help to confirm the mechanism of action and explore downstream effects of target engagement.

Angiogenesis Inhibition Studies (e.g., HUVEC Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. bohrium.comnih.gov The inhibition of angiogenesis is a key therapeutic strategy, and the HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a widely used in vitro model to screen for anti-angiogenic compounds. mdpi.com In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form capillary-like structures. The extent of tube formation can be quantified and used to assess the anti-angiogenic potential of a test compound. nih.gov Inhibition of key signaling pathways, such as the VEGF/VEGFR2 axis, directly translates to a reduction in tube formation in this assay. mdpi.comnih.gov

Molecular Target Identification and Validation

Identifying the specific molecular target of a compound is fundamental to understanding its mechanism of action. For analogs of this compound, the propargylamine functional group provides clues to potential targets. This moiety is a well-known "warhead" in mechanism-based inhibitors, particularly for enzymes like monoamine oxidases (MAO-A and MAO-B), which are important in neurodegenerative diseases. researchgate.net Furthermore, propargylamine-based structures have been successfully designed as potent and selective inhibitors of other enzyme classes, such as histone deacetylases (HDACs). nih.gov

Validation of these targets often involves molecular modeling and docking studies to predict and rationalize the binding interactions between the inhibitor and the enzyme's active site. nih.gov Such computational approaches can explain observed activity and selectivity, guiding further optimization of the compound's structure.

Signaling Pathway Modulation Studies

Once a compound binds to its molecular target, it triggers a cascade of downstream effects by modulating intracellular signaling pathways. For instance, the inhibition of a receptor tyrosine kinase like VEGFR2 blocks the downstream phosphorylation events that lead to endothelial cell proliferation, migration, and survival. mdpi.comnih.gov

Studies into signaling pathway modulation can involve various techniques, including proteomic analyses to identify changes in protein expression or phosphorylation status after drug treatment. nih.gov For example, propargylamine derivatives have been reported to activate protective pathways involving Bcl-2 and protein kinase C (PKC). By mapping these changes, researchers can build a comprehensive picture of how a compound's interaction with its primary target translates into a specific cellular response, such as the inhibition of angiogenesis or the induction of apoptosis.

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For scaffolds related to this compound, SAR investigations would likely focus on modifications of both the cycloheptyl ring and the N-propargyl group to understand their influence on biological activity.

Interactive Table: General SAR Insights for this compound Scaffolds

Molecular ScaffoldStructural ModificationGeneral Impact on Biological ActivityPotential Implication for this compound
CycloalkylaminesRing size and substitutionAffects lipophilicity and steric fit into the binding pocket. Larger, unsubstituted rings can decrease affinity if the binding site is constrained.The cycloheptyl ring likely provides significant lipophilicity. Substitutions on this ring could modulate potency and selectivity.
Dibenzocyclohepten-iminesAddition of polar functional groupsCan offset the negative impact of high lipophilicity on binding affinity. nih.govIntroduction of polar groups on the cycloheptyl ring may improve binding to certain targets.
N-propargylaminesPresence of the terminal alkyneOften crucial for irreversible inhibition of enzymes like monoamine oxidases.The N-prop-2-ynyl group is likely a key pharmacophore responsible for a significant part of the compound's biological activity.
Isothiazolo[4,3-b]pyridinesModification of the propargyl moietyAlterations to the alkyne group can drastically change inhibitory potency against kinases. mdpi.comAny modification to the propargyl group would be expected to significantly alter the biological profile.

Ligand-Target Interactions and Binding Site Characterization

The specific molecular targets of this compound are not well-defined in the absence of direct research. However, based on its structure, we can infer potential ligand-target interactions. The molecule possesses a secondary amine, which is expected to be protonated at physiological pH, conferring a positive charge. This cationic center can form strong electrostatic interactions, such as salt bridges, with anionic amino acid residues like aspartate and glutamate (B1630785) within a protein's binding site.

The propargyl group, with its triple bond, can participate in various non-covalent interactions, including van der Waals forces and potentially weaker hydrogen bonds with suitable donor or acceptor groups in the binding site. In cases of irreversible inhibition, the terminal alkyne can form a covalent bond with a nucleophilic residue (such as cysteine) or a cofactor (like FAD in MAO) within the active site following enzymatic activation.

Characterization of the binding site for such a ligand would likely reveal a pocket with both hydrophobic and polar features to accommodate the different parts of the molecule. Promiscuous protein binding sites often contain structural motifs that recognize common functional groups, and ligands that are positively charged with aromatic or large aliphatic rings have been identified as potentially promiscuous binders. nih.gov

Interactive Table: Potential Ligand-Target Interactions for this compound

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues in Target Protein
Protonated Secondary AmineElectrostatic (Ionic) Interaction, Hydrogen BondingAspartic Acid, Glutamic Acid, Serine, Threonine
Cycloheptyl RingHydrophobic Interaction, Van der Waals ForcesLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Propargyl Group (Alkyne)Van der Waals Forces, Pi-stacking (if aromatic residues are present)Alanine, Proline, Phenylalanine, Tyrosine
Activated Propargyl GroupCovalent Bonding (in case of irreversible inhibition)Cysteine, Serine, or enzyme cofactors (e.g., FAD)

Cellular Uptake and Metabolism Studies in In Vitro Systems

The cellular uptake of a small molecule like this compound is a critical determinant of its biological activity. The physicochemical properties of the compound, particularly its lipophilicity and charge, will govern how it traverses the cell membrane. Small molecules can enter cells through passive diffusion, facilitated diffusion, or active transport. nih.gov Given its lipophilic cycloheptyl group, passive diffusion across the lipid bilayer is a likely mechanism of cellular entry. nih.gov However, the presence of a charged amine group might also allow for interactions with transporters. The cellular uptake of small molecules can be an energy-dependent process, often involving endocytosis. dovepress.com

In vitro systems, such as cultured cell lines, are commonly used to study cellular uptake. These studies often involve incubating the cells with the compound and then measuring its intracellular concentration over time. The mechanisms of uptake can be elucidated by using various inhibitors of specific transport pathways or by conducting experiments at low temperatures to block energy-dependent processes. dovepress.comacs.org

The metabolism of this compound would likely be investigated using in vitro systems such as liver microsomes or hepatocytes from different species. pharmaron.com These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. Potential metabolic pathways for this compound include:

N-dealkylation: Cleavage of the propargyl group from the nitrogen atom is a common metabolic pathway for N-substituted amines. nih.gov

Oxidation of the cycloheptyl ring: Hydroxylation at various positions on the cycloheptyl ring by CYP enzymes is a probable route of metabolism. This would increase the polarity of the molecule and facilitate its excretion.

Oxidation of the propargyl group: The alkyne moiety can also be a site for metabolic modification.

α-hydroxylation: In vitro metabolism studies of N-nitrodialkylamines have shown that α-hydroxylation can occur, leading to the formation of reactive intermediates. nih.gov

Following these initial Phase I reactions, the resulting metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for elimination. nih.gov

Interactive Table: Potential In Vitro Cellular Uptake and Metabolism of this compound

ProcessPotential Mechanism/PathwayCommon In Vitro System for Study
Cellular UptakePassive DiffusionCultured cell lines (e.g., Caco-2, HeLa)
Facilitated/Active TransportCell lines expressing specific transporters
Endocytosis (e.g., macropinocytosis, clathrin-mediated) mdpi.comCultured cell lines with pathway inhibitors
Metabolism (Phase I)N-dealkylation (de-propargylation) nih.govLiver microsomes, Hepatocytes
Cycloheptyl ring hydroxylationLiver microsomes, Hepatocytes
α-hydroxylation nih.govLiver microsomes, Hepatocytes
Oxidation of the alkyneLiver microsomes, Hepatocytes
Metabolism (Phase II)Glucuronidation/Sulfation of hydroxylated metabolites nih.govHepatocytes, Liver S9 fractions

Exploration of N Prop 2 Ynylcycloheptanamine in Materials Science

Polymerization and Cross-linking Reactions

The terminal alkyne functionality of N-prop-2-ynylcycloheptanamine is a key feature that allows it to participate in various polymerization and cross-linking reactions. The reactivity of this group can be harnessed to create novel polymers with tailored properties.

One of the most significant polymerization reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While this is technically a cycloaddition and not a polymerization of the alkyne itself, this compound can be used as a monomer in conjunction with a difunctional or multifunctional azide-containing monomer to produce cross-linked polymer networks. The resulting triazole linkages are known for their stability and can contribute to enhanced thermal and mechanical properties of the material.

Furthermore, the propargyl group can undergo polymerization through other mechanisms. For instance, propargylamines have been investigated for their ability to form polymers and copolymers. revmaterialeplastice.ro The polymerization can be initiated thermally or photochemically, leading to the formation of a conjugated polymer backbone. The bulky cycloheptyl group in this compound would likely influence the packing of the polymer chains, potentially leading to materials with interesting morphological and optical properties.

In the context of thermosetting resins, propargyl-containing compounds have been shown to lower the polymerization temperature of materials like benzoxazines. rsc.orgrsc.org The propargyl group can participate in the cross-linking process through both the ring-opening of the oxazine ring and the polymerization of the propargyl group itself. rsc.org This suggests that incorporating this compound into such resins could lead to more efficient curing processes and enhanced thermal stability of the final cross-linked product. rsc.org

Below is a representative table illustrating the potential conditions for the polymerization of a hypothetical monomer system involving this compound.

EntryMonomer SystemInitiator/CatalystSolventTemperature (°C)Time (h)Resulting Polymer Architecture
1This compound + Diazide MonomerCu(I) sourceTHF2524Cross-linked polytriazole network
2This compoundAIBNToluene8012Linear poly(this compound)
3Benzoxazine resin with this compoundThermalMelt1804Cross-linked polybenzoxazine

This table is illustrative and represents hypothetical experimental conditions based on known reactivity of similar compounds.

Surface Modification and Functionalization Applications

The bifunctional nature of this compound, possessing both a reactive alkyne and a secondary amine, makes it an excellent candidate for surface modification and functionalization. The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to advanced electronics.

The terminal alkyne group can be used to attach the molecule to azide-functionalized surfaces via the CuAAC reaction. This method is highly efficient and specific, allowing for the creation of well-defined molecular layers on a variety of substrates, including metals, oxides, and polymers. The bulky cycloheptyl group would then form the new outer surface, potentially rendering it more hydrophobic and altering its adhesive and frictional properties.

Conversely, the secondary amine can be utilized for grafting the molecule onto surfaces containing electrophilic groups, such as epoxides or activated esters. This provides an alternative route for surface functionalization. For example, propargylamine (B41283) has been conjugated to NHS-activated hyaluronic acid (HA), demonstrating the utility of the amine group for attachment to biomolecules and polymers. researchgate.net

The ability to introduce a terminal alkyne onto a surface opens up a wide range of possibilities for further "post-functionalization." Once the this compound is anchored to a surface, the pendant alkyne group is available for subsequent reactions, allowing for the attachment of other molecules with specific functionalities, such as fluorescent dyes, bioactive peptides, or drug molecules. mdpi.com

SubstrateFunctional Group on SubstrateCoupling ChemistryResulting Surface FunctionalityPotential Application
Silicon WaferAzideCuAACCycloheptyl-terminated surfaceLow-adhesion coating
Polymer ScaffoldNHS-esterAmidationPendant alkyne groupsPlatform for bioconjugation
Gold NanoparticlesCarboxylic acidCarbodiimide couplingPendant alkyne groupsTargeted drug delivery vehicle

This table provides hypothetical examples of surface modification strategies using this compound.

Integration into Nanomaterials and Composites

This compound can also play a significant role in the development of advanced nanomaterials and composites. Its ability to act as a linker or a functional additive can be exploited to create materials with enhanced properties.

Furthermore, the molecule's structure lends itself to the synthesis of functional polymers that can self-assemble into complex nanostructures. acs.org The interplay between the rigid propargyl group and the flexible, bulky cycloheptyl group could direct the self-assembly of polymers derived from this monomer into interesting morphologies, such as micelles or vesicles, which could find applications in drug delivery or nanotechnology.

The integration of propargyl-functionalized molecules into polymer chains can lead to materials with high thermal stability and enhanced mechanical properties, such as a high Young's modulus and glass transition temperature. rsc.org This makes this compound a promising additive for creating high-performance polymer composites.

Nanomaterial/CompositeRole of this compoundProperty EnhancementPotential Application
Silica (B1680970)/Epoxy CompositeInterfacial coupling agentImproved mechanical strengthLightweight structural components
Carbon Nanotube/Polymer CompositeDispersion and linking agentEnhanced electrical conductivity and toughnessConductive films and fibers
Self-assembling Block CopolymerFunctional monomerFormation of ordered nanostructuresNanopatterning and drug encapsulation

This table illustrates the potential roles and benefits of incorporating this compound into various nanomaterials and composites.

Sensing and Detection Applications

The high reactivity of the terminal alkyne in this compound can be leveraged for the development of chemical sensors and detection platforms. The principle behind such applications often relies on a measurable change in a physical property, such as fluorescence or conductivity, upon a specific chemical reaction of the alkyne group.

For example, a surface functionalized with this compound could be used to detect azide-containing molecules. The CuAAC reaction with the target azide could be designed to trigger a colorimetric or fluorometric response, enabling the detection of the analyte. This approach is highly selective due to the specific nature of the click reaction.

Moreover, the polymerization of terminal alkynes can be influenced by the presence of certain metal ions, which can act as catalysts. This phenomenon could be exploited to create sensors for heavy metal detection. A change in the optical or electronic properties of a polymer film containing this compound units upon exposure to specific metal ions could form the basis of a sensing mechanism.

The versatility of the alkyne group also allows for its incorporation into more complex sensor architectures. For instance, it could be used to link a recognition element (e.g., an antibody or an enzyme) to a transducer, creating a highly specific biosensor. The stable triazole linkage formed via click chemistry ensures the robust attachment of the bioreceptor.

AnalyteSensing PrincipleTransduction MethodPotential Application
Azide-tagged biomoleculeClick reaction-induced fluorescenceFluorescence spectroscopyMedical diagnostics
Copper (II) ionsMetal-catalyzed polymerizationChange in electrical conductivityEnvironmental monitoring
Specific proteinImmunoassay with alkyne-modified antibodyQuartz Crystal Microbalance (QCM)Point-of-care testing

This table provides a conceptual overview of how this compound could be employed in various sensing and detection applications.

Conclusion and Future Perspectives

Summary of Key Research Findings on N-prop-2-ynylcycloheptanamine

A thorough review of scientific literature indicates a lack of any specific research findings for this compound. The compound is not mentioned in studies detailing synthetic methodologies, spectroscopic characterization, or biological evaluation.

Emerging Research Directions and Interdisciplinary Opportunities

Given the absence of foundational research, any research direction would be an emerging one. Initial studies would logically focus on the synthesis and purification of this compound. Subsequent interdisciplinary opportunities would involve its characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and an initial screening for biological activity. The presence of the propargyl group might suggest an initial focus on its potential as an enzyme inhibitor.

Challenges and Innovations in Amine and Alkyne Chemistry Research

While general challenges exist in amine and alkyne chemistry, such as stereoselective synthesis and the development of novel coupling reactions, these cannot be specifically applied to this compound without initial synthetic and reactivity data. Innovations in these fields could, in the future, provide efficient pathways to synthesize this and related molecules.

Potential for this compound as a Research Scaffold

The structure of this compound, featuring a secondary amine and a terminal alkyne, presents it as a potential scaffold for further chemical modification. The amine could be functionalized, and the alkyne could participate in various "click" chemistry reactions, allowing for the creation of a library of derivatives for biological screening. However, without any initial data on its synthesis and properties, its viability as a research scaffold remains purely theoretical.

Q & A

Q. What are the standard methodologies for synthesizing N-prop-2-ynylcycloheptanamine, and how can experimental reproducibility be ensured?

Answer: Synthesis of this compound typically involves cycloheptanamine functionalization via propargylation. Key steps include:

  • Reaction conditions : Use of propargyl bromide or similar reagents under anhydrous conditions, often catalyzed by a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, FT-IR (amine and alkyne peaks), and high-resolution mass spectrometry (HRMS).

For reproducibility:

  • Document solvent purity, catalyst batch, and reaction timelines.
  • Include detailed spectra and chromatograms in supplementary materials, per journal guidelines for experimental transparency .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

Answer:

  • Chromatography : HPLC or GC-MS (≥95% purity threshold) with internal standards.
  • Spectroscopy :
    • NMR : Check for absence of propargyl side products (e.g., diastereomers) and amine proton integration .
    • FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance).

Q. How should researchers address contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Answer: Contradictions (e.g., unexpected 1H^1H-NMR splitting or MS fragmentation) require:

  • Multi-method validation : Cross-check with 13C^{13}C-NMR DEPT, 2D-COSY, or X-ray crystallography.
  • Replicate experiments : Confirm reproducibility under identical conditions.
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

Example case: If alkyne proton signals are obscured by solvent peaks, switch to deuterated DMSO or use HSQC for resolution .

Q. What preclinical study design principles apply to evaluating the pharmacological activity of this compound?

Answer: Follow NIH guidelines for preclinical research :

  • In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in target cell lines (e.g., neuronal models for CNS activity).
  • In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with ethical approval.
  • Controls : Include vehicle, positive controls (e.g., imipramine for antidepressant studies), and blinded scoring.
  • Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05), power analysis for sample size, and report effect sizes .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification due to volatile intermediates.
  • Waste disposal : Neutralize amine residues with dilute HCl before disposal.
  • Training : Certify personnel in emergency protocols (e.g., spill kits, eyewash stations) .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Answer:

  • Storage conditions : Argon-purged vials at –20°C, desiccated (silica gel).
  • Stability assays : Monitor degradation via HPLC every 3 months; discard if purity drops below 90%.
  • Lyophilization : For aqueous solubility studies, prepare lyophilized powders reconstituted in saline .

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

Answer:

  • Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Troubleshooting : Check for compound interference (e.g., autofluorescence) or solvent effects (DMSO tolerance ≤0.1%).
  • Meta-analysis : Use systematic reviews to contextualize findings within published literature .

Methodological Best Practices

  • Literature review : Prioritize primary sources (e.g., PubMed, ACS journals) over non-peer-reviewed platforms .
  • Data transparency : Archive raw spectra, chromatograms, and statistical outputs in repositories like Figshare.
  • Ethical compliance : Obtain IRB/IACUC approval for studies involving human/animal subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.